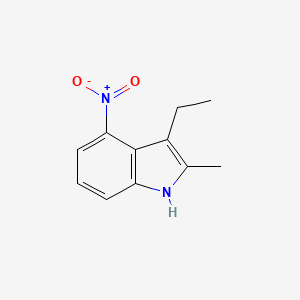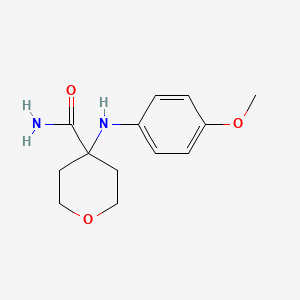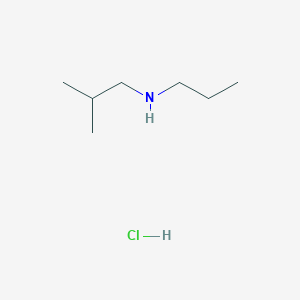
7-(2-Chloropyrimidin-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Chloropyrimidin-4-yl)quinoline is a heterocyclic aromatic compound that combines the structural features of quinoline and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of both quinoline and pyrimidine moieties endows it with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chloropyrimidin-4-yl)quinoline typically involves the condensation of 2-chloropyrimidine with a suitable quinoline derivative. One common method is the reaction of 2-chloropyrimidine with 7-chloroquinoline under basic conditions, often using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 7-(2-Chloropyrimidin-4-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Fused ring systems with enhanced biological activity .
科学的研究の応用
7-(2-Chloropyrimidin-4-yl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimalarial, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 7-(2-Chloropyrimidin-4-yl)quinoline varies depending on its application:
Anticancer Activity: It may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis through specific molecular targets.
Antimalarial Activity: The compound can inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
類似化合物との比較
7-Chloroquinoline: Shares the quinoline moiety but lacks the pyrimidine ring, resulting in different biological activities.
2-Chloropyrimidine: Contains the pyrimidine ring but lacks the quinoline moiety, leading to distinct chemical properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline moiety, offering unique pharmacological profiles.
Uniqueness: 7-(2-Chloropyrimidin-4-yl)quinoline is unique due to the combination of quinoline and pyrimidine rings, which provides a versatile scaffold for the development of new drugs and materials. Its dual functionality allows for diverse chemical modifications and a broad range of biological activities .
特性
分子式 |
C13H8ClN3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
7-(2-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-16-7-5-11(17-13)10-4-3-9-2-1-6-15-12(9)8-10/h1-8H |
InChIキー |
OADGZZXZUOBSDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C3=NC(=NC=C3)Cl)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















